molecular formula C19H15Cl2N3O2 B2974308 N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 866019-92-3

N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B2974308
CAS No.: 866019-92-3
M. Wt: 388.25
InChI Key: LFNVRRFHOUYXNV-UUYOSTAYSA-N
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Description

N'-[(1Z)-[2-(2,4-Dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide is a hydrazone derivative featuring a 1-methylpyrrole-2-carbohydrazide core linked via a Z-configured imine bond to a 2-(2,4-dichlorophenoxy)phenyl substituent. This compound belongs to the aroylhydrazone class, known for diverse biological activities, including antimicrobial, anticancer, and DNA-binding properties .

Properties

IUPAC Name

N-[(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c1-24-10-4-6-16(24)19(25)23-22-12-13-5-2-3-7-17(13)26-18-9-8-14(20)11-15(18)21/h2-12H,1H3,(H,23,25)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNVRRFHOUYXNV-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)N/N=C\C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, and acetic acid, with reaction temperatures typically ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of enzymes like α-glucosidase, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its normal function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Table 1: Key Structural Features of Selected Analogs
Compound Name Core Structure Substituents Configuration Key References
Target Compound 1-Methylpyrrole-2-carbohydrazide 2-(2,4-Dichlorophenoxy)phenyl Z -
N'-[(Z)-(4-Chlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide Pyrrole-acetohydrazide 4-Chlorophenyl Z
(E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide 1-Methylpyrrole-2-carbohydrazide 2-Chlorobenzylidene, 4-nitro E
4-Chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide Pyrrole-2-carbohydrazide 4-Chlorobenzylidene, 4-chloro E/Z (unclear)
(E)-N’-[3-Fluoro-4-(α-D-mannopyranosyloxy)benzylidene]-1-methyl-1H-pyrrole-2-carbohydrazide (3g) 1-Methylpyrrole-2-carbohydrazide 3-Fluoro-4-(mannopyranosyloxy)phenyl E

Key Observations :

  • The Z-configuration in the target compound distinguishes it from E-configured analogs like , which may alter steric interactions and binding affinity.
  • Electron-withdrawing groups (e.g., nitro in , dichlorophenoxy in the target) enhance electrophilicity, while glycosyl groups (e.g., in ) improve solubility.

Key Observations :

  • The dichlorophenoxy group in the target compound likely reduces solubility compared to glycosylated analogs (e.g., ).
  • Yields for hydrazone derivatives vary widely; the target compound’s synthesis would require optimization of condensation conditions.

Key Observations :

  • Chlorinated aromatic systems (e.g., target compound, ) are frequently associated with DNA interaction due to planar, hydrophobic motifs.

Biological Activity

N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C19H15Cl2N3O2C_{19}H_{15}Cl_2N_3O_2. Its structure features a pyrrole ring, a hydrazide functional group, and a dichlorophenoxy moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activities. For instance, related compounds have shown:

  • IC50 Values : In breast cancer cell lines such as MCF-7 and MDA-MB-231, some derivatives demonstrated IC50 values of 52 nM and 74 nM respectively, indicating potent antiproliferative effects .
  • Mechanisms of Action : These compounds often induce G2/M phase cell cycle arrest and apoptosis in cancer cells. They also disrupt microtubule dynamics, which is critical for cell division .

Other Biological Activities

Beyond anticancer effects, the compound may exhibit other pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains. The presence of the dichlorophenoxy group may enhance membrane permeability, allowing for better interaction with microbial targets.
  • Anti-inflammatory Effects : Compounds with similar structural features have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related hydrazide compounds:

StudyCompoundActivityFindings
N'-[(Z)-(3-Bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzene carboxylic acidAntiproliferativeExhibited IC50 values in the nanomolar range against cancer cell lines.
1-(Diarylmethyl)-1H-triazolesAnticancerInduced apoptosis and cell cycle arrest in MCF-7 cells.
Various pyrrole derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Microtubule Disruption : Similar compounds interact with tubulin, leading to impaired mitosis and subsequent cell death .
  • Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in treated cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide, and how are yields optimized?

The compound is typically synthesized via a condensation reaction between 1-methyl-1H-pyrrole-2-carbohydrazide and a substituted benzaldehyde derivative (e.g., 2-(2,4-dichlorophenoxy)benzaldehyde). Reaction conditions (solvent, temperature, catalyst) significantly influence yield. For example, refluxing in ethanol with glacial acetic acid as a catalyst often achieves yields of 70–85%. Purity is confirmed via recrystallization from ethanol or DMF .

Q. Which spectroscopic techniques are essential for characterizing this hydrazide derivative, and what key spectral features confirm its structure?

  • IR spectroscopy : Confirms the presence of NH (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹) stretches.
  • 1H/13C NMR : Aromatic protons appear as multiplets (δ 6.8–8.2 ppm), while the methyl group on pyrrole resonates as a singlet (δ 3.8–4.0 ppm). The hydrazide NH proton is typically observed at δ 10–12 ppm in DMSO-d₆ .
  • Elemental analysis : Validates stoichiometry (C, H, N, Cl) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Basic assays include:

  • Antimicrobial activity : Disk diffusion or MIC determination against bacterial/fungal strains.
  • DNA interaction studies : UV-Vis titration or ethidium bromide displacement assays to assess binding affinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of its electronic structure and target interactions?

  • DFT calculations : Optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and map electrostatic potential surfaces to identify reactive sites.
  • Molecular docking : Simulate binding modes with biological targets (e.g., DNA topoisomerases, microbial enzymes) using software like AutoDock Vina. Docking scores and binding free energies (ΔG) correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic refinement results?

Discrepancies in bond lengths/angles (e.g., C=N vs. C-N) may arise from dynamic effects in solution vs. solid-state rigidity. Use SHELXL for high-resolution crystallographic refinement and compare with NMR-derived J-coupling constants. Cross-validate with DFT-optimized structures .

Q. How does coordination with transition metals (e.g., Co(II), Cu(II)) alter its biological and physicochemical properties?

Metal complexes are synthesized by refluxing the hydrazide ligand with metal salts (e.g., CoCl₂·6H₂O) in methanol. Characterization via:

  • Magnetic susceptibility : Determines geometry (e.g., octahedral Co(II) complexes).
  • EPR spectroscopy : Identifies Cu(II) d⁹ electronic configurations.
  • Bioactivity : Enhanced antimicrobial or anticancer activity compared to the free ligand due to improved membrane permeability .

Q. What experimental design principles apply to optimizing its synthesis via flow chemistry?

Use Design of Experiments (DoE) to evaluate variables (residence time, temperature, reagent stoichiometry). For example, a 2³ factorial design can identify interactions between flow rate, catalyst concentration, and solvent polarity. Real-time monitoring via inline IR or UV sensors ensures reproducibility .

Methodological Considerations

Q. How to analyze DNA binding mechanisms using isothermal titration calorimetry (ITC) and circular dichroism (CD)?

  • ITC : Quantifies binding constants (Kₐ), enthalpy (ΔH), and entropy (ΔS). A typical protocol involves titrating DNA into a ligand solution (20–25°C, PBS buffer).
  • CD : Monitors conformational changes (e.g., B-DNA to Ψ-DNA) upon ligand interaction. Negative bands at 245 nm and positive bands at 275 nm suggest intercalation .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Poor solubility in common solvents and polymorphism complicate crystallization. Strategies include:

  • Solvent diffusion : Use DMSO/ethyl acetate mixtures.
  • Seeding : Introduce microcrystals from prior trials.
  • Cryoprotection : Add glycerol (20% v/v) for data collection at 100 K .

Q. How to validate its stability under physiological conditions for in vivo studies?

Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Simulated gastric fluid (pH 1.2) and plasma stability assays (37°C, 24 hrs) confirm resistance to hydrolysis .

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